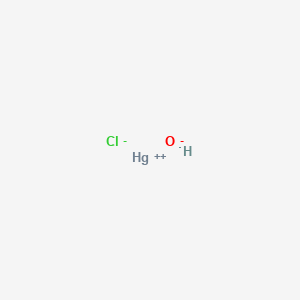
Mercury chloride hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury chloride hydroxide is an inorganic compound composed of mercury, chlorine, and hydroxide ions. It is known for its unique chemical properties and applications in various fields. This compound is typically encountered in the form of a white crystalline solid and is highly toxic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury chloride hydroxide can be synthesized through several methods. One common method involves the reaction of mercury(II) chloride with sodium hydroxide. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by reacting mercury(II) chloride with a strong base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in large reactors with precise control over temperature and concentration to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury chloride hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) oxide.
Reduction: It can be reduced to elemental mercury.
Substitution: It can undergo substitution reactions with other halides or hydroxides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Common reducing agents include stannous chloride and iron(II) sulfate.
Substitution: Reactions with halides like sodium chloride or potassium bromide are common.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO)
Reduction: Elemental mercury (Hg)
Substitution: Various mercury halides and hydroxides
Applications De Recherche Scientifique
Mercury chloride hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving mercury toxicity and its effects on biological systems.
Medicine: Historically used in antiseptics and disinfectants, though its use has declined due to toxicity concerns.
Industry: Utilized in the production of other mercury compounds and in certain industrial processes requiring mercury catalysts.
Mécanisme D'action
The mechanism of action of mercury chloride hydroxide involves its interaction with cellular components, leading to the disruption of cellular processes. It primarily targets thiol groups in proteins and enzymes, inhibiting their function and leading to cellular toxicity. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mercury(II) chloride (HgCl2)
- Mercury(II) oxide (HgO)
- Mercury(I) chloride (Hg2Cl2)
Uniqueness
Mercury chloride hydroxide is unique due to its combination of chloride and hydroxide ions, which imparts distinct chemical properties compared to other mercury compounds. Its reactivity and applications in various fields make it a compound of interest in scientific research and industrial processes.
Propriétés
Numéro CAS |
13759-23-4 |
|---|---|
Formule moléculaire |
ClHHgO |
Poids moléculaire |
253.05 g/mol |
Nom IUPAC |
mercury(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Hg.H2O/h1H;;1H2/q;+2;/p-2 |
Clé InChI |
TWPJWWZLHMWVEN-UHFFFAOYSA-L |
SMILES canonique |
[OH-].[Cl-].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)


![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)








